N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide
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Overview
Description
N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE is a complex organic compound that features a unique structure combining a cyano group, a hexahydrocycloocta[b]thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~5~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pentanediamide
- N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide
Uniqueness
N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C19H20N2O2S/c1-23-14-8-6-7-13(11-14)18(22)21-19-16(12-20)15-9-4-2-3-5-10-17(15)24-19/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) |
InChI Key |
BSDYYCACJPSQQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N |
Origin of Product |
United States |
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